MTP-PE (sodium)

Immuno-oncology Macrophage Activation In Vitro Pharmacology

MTP-PE (sodium), also known as mifamurtide or L-MTP-PE, is a fully synthetic, lipophilic derivative of muramyl dipeptide (MDP), a component of mycobacterial cell walls. This immunomodulator is specifically formulated as a liposomal infusion (L-MTP-PE) designed for targeted delivery to macrophages and monocytes via the NOD2 receptor, leading to their activation and the subsequent secretion of pro-inflammatory cytokines and induction of antitumor activity.

Molecular Formula C59H108N6NaO19P
Molecular Weight 1259.5 g/mol
Cat. No. B10828471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTP-PE (sodium)
Molecular FormulaC59H108N6NaO19P
Molecular Weight1259.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]
InChIInChI=1S/C59H109N6O19P.Na/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68;/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79);/q;+1/p-1
InChIKeyLRSAONQAUPMYDK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MTP-PE (Sodium) (Mifamurtide): An Immunomodulatory Liposomal Agent for Osteosarcoma Therapy


MTP-PE (sodium), also known as mifamurtide or L-MTP-PE, is a fully synthetic, lipophilic derivative of muramyl dipeptide (MDP), a component of mycobacterial cell walls [1]. This immunomodulator is specifically formulated as a liposomal infusion (L-MTP-PE) designed for targeted delivery to macrophages and monocytes via the NOD2 receptor, leading to their activation and the subsequent secretion of pro-inflammatory cytokines and induction of antitumor activity [2][3]. Clinically, it is an approved adjunctive therapy in Europe (as Mepact®) for the treatment of high-grade, non-metastatic, resectable osteosarcoma, used in combination with standard multi-agent chemotherapy following surgical resection [4].

Why MTP-PE (Sodium) Cannot Be Replaced by Simple MDP Analogs: The Critical Role of Liposomal Formulation and Potency


MTP-PE (sodium) is not a simple muramyl dipeptide (MDP) analog; its differentiation is grounded in three interdependent factors that preclude generic substitution: (1) a structural modification conferring lipophilicity and a >40-fold increase in potency for activating human monocytes compared to a simpler analog (nor-MDP) [1]; (2) a specialized liposomal formulation that is essential for its pharmacokinetic profile, enabling targeted delivery to macrophages and a significantly prolonged terminal half-life compared to unencapsulated MTP-PE or natural MDP [2]; and (3) its validated clinical efficacy in a specific, well-defined patient population, where it has demonstrated a statistically significant improvement in overall survival compared to chemotherapy alone, a benefit not established for other MDP analogs [3]. These integrated features mean that substituting MTP-PE with a non-liposomal MDP analog, or even a non-liposomal form of MTP-PE, would result in a compound with markedly different pharmacodynamics, biodistribution, and clinical utility.

Quantitative Evidence Guide for MTP-PE (Sodium) Differentiation: Potency, Clinical Efficacy, and Pharmacokinetics


Evidence Item 1: Superior Potency in Monocyte Activation Versus MDP Analog

In a direct in vitro comparative study using human peripheral blood monocytes, free MTP-PE required approximately 40-fold less material to activate tumoricidal properties than free nor-MDP, a simpler muramyl dipeptide analog [1]. This quantitative difference establishes MTP-PE as a significantly more potent immunomodulator at the cellular level. The study further demonstrated that encapsulation of either compound in multilamellar liposomes (MLV) increased activation efficiency, but the inherent potency advantage of MTP-PE remained a key differentiating factor [1].

Immuno-oncology Macrophage Activation In Vitro Pharmacology

Evidence Item 2: Significant Improvement in Overall Survival in Nonmetastatic Osteosarcoma vs. Chemotherapy Alone

The pivotal phase III INT-0133 clinical trial (N=662) evaluated the addition of liposomal MTP-PE (L-MTP-PE) to standard multi-agent chemotherapy in patients with nonmetastatic, resectable osteosarcoma [1]. A long-term follow-up analysis (median 7.7 years) revealed that the addition of L-MTP-PE significantly improved 6-year overall survival (OS) from 70% in the chemotherapy-alone arm to 78% in the L-MTP-PE plus chemotherapy arm (p=0.03), equating to a 29% reduction in the risk of death (relative risk = 0.71) [1]. While the study did not show a significant improvement in event-free survival, this overall survival benefit represents a clinically meaningful outcome in this patient population [1].

Osteosarcoma Clinical Trial Adjuvant Therapy

Evidence Item 3: Liposomal Formulation Confers Distinct Pharmacokinetic Advantages Over Unencapsulated MTP-PE

A comparative pharmacokinetic study in mice demonstrated that unencapsulated MTP-PE (free in saline) was cleared from the circulation at a slow rate and distributed to various organs, whereas liposome-encapsulated MTP-PE followed a pattern of clearance and distribution dictated by the liposomal carrier, leading to prolonged retention within reticuloendothelial system (RES) organs [1]. In humans, a clinical PK study of the liposomal formulation (L-MTP-PE) reported a terminal serum half-life of 2.05 ± 0.40 hours for the MTP-PE component, with low inter-individual variability (<30% coefficient of variation in systemic exposure) [2]. This contrasts with the rapid clearance and urinary excretion observed for the less lipophilic, unencapsulated analog nor-MDP [1]. The liposomal encapsulation is therefore essential for the targeted, sustained delivery to macrophages and the observed clinical efficacy.

Pharmacokinetics Liposomal Drug Delivery Biodistribution

Evidence Item 4: Predictable and Manageable Safety Profile Characterized by Transient Immune-Related Adverse Events

The safety profile of L-MTP-PE is well-characterized and distinct from that of conventional cytotoxic chemotherapy. A patient access study involving 205 patients with metastatic/recurrent osteosarcoma who received 7,482 infusions of L-MTP-PE reported 3,679 immune-related adverse events (IRAE), which were very rarely grade 3 or 4 [1]. The most common events were consistent with its immunomodulatory mechanism, including chills (reported in up to 89% of patients) and fever (reported in up to 85%) [2]. A dedicated PK/PD study in healthy volunteers confirmed a transient cytokine response, with peak IL-6 and TNF-α concentrations occurring at 4 and 2 hours post-infusion, respectively, and returning to baseline by 8 hours [3]. This predictable, manageable, and non-hematologic toxicity profile is a key differentiator from the severe, cumulative toxicities (e.g., myelosuppression, cardiotoxicity, nephrotoxicity) associated with the chemotherapeutic agents (doxorubicin, cisplatin, methotrexate) with which it is combined.

Drug Safety Tolerability Adverse Event Profile

Evidence Item 5: Validated Clinical Efficacy in Metastatic Osteosarcoma Demonstrates a Favorable Trend

While the primary regulatory approval is for nonmetastatic disease, a separate analysis of the INT-0133 trial evaluated the addition of liposomal MTP-PE to chemotherapy in a smaller cohort of patients with newly diagnosed metastatic osteosarcoma (n=91) [1]. In this analysis, the 5-year overall survival for patients who received MTP-PE was 53% compared to 40% for those who did not (relative risk = 0.72; p=0.27) [1]. Although this difference did not reach conventional statistical significance in this smaller, more heterogeneous population, the magnitude and direction of the effect were consistent with the results seen in nonmetastatic disease. This pattern of outcome supports the broader immunomodulatory potential of MTP-PE and provides a quantitative benchmark (a 13-percentage-point absolute difference in 5-year OS) for researchers investigating its utility in advanced disease settings.

Metastatic Osteosarcoma Clinical Trial Overall Survival

Targeted Application Scenarios for MTP-PE (Sodium) Based on Quantified Evidence


Adjuvant Immunotherapy for Resectable, Nonmetastatic Osteosarcoma

This is the primary, evidence-backed clinical application. For procurement in a clinical or hospital pharmacy setting, the justification is the proven 8-percentage-point improvement in 6-year overall survival (from 70% to 78%) when added to standard chemotherapy, as demonstrated in the phase III INT-0133 trial [1]. The compound's predictable and manageable safety profile (e.g., transient fever and chills in the majority of patients) makes it a viable addition to multi-agent chemotherapy [2].

In Vitro Investigation of Potent Macrophage and Monocyte Activation

For researchers studying innate immunity or the tumor microenvironment, MTP-PE is a superior tool compared to simpler MDP analogs like nor-MDP. The evidence shows that MTP-PE is approximately 40-fold more potent at activating tumoricidal properties in human monocytes [1]. This high potency allows for the use of lower concentrations in experimental systems, reducing potential off-target effects and conserving compound.

In Vivo Preclinical Studies of Liposomal Immunomodulator Targeting and Biodistribution

The distinct pharmacokinetic and biodistribution properties conferred by its liposomal formulation are critical for studies modeling macrophage targeting. Data show that liposomal MTP-PE achieves targeted delivery and prolonged retention in RES organs, unlike unencapsulated forms which exhibit a different, non-specific distribution [1]. For in vivo work intended to recapitulate the clinical agent's behavior, the liposomal formulation is mandatory. The compound's well-characterized human PK profile (e.g., terminal half-life of 2.05 h) provides a benchmark for preclinical model validation [2].

Comparative Oncology Research in Metastatic Disease Settings

While not the primary approved indication, the quantitative data from the metastatic osteosarcoma cohort (INT-0133) provide a clear reference point for research. The observed 5-year overall survival increase from 40% to 53% (a 13-percentage-point absolute difference) with MTP-PE addition offers a quantifiable hypothesis for further studies in advanced or relapsed disease models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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